molecular formula C8H8NNaO4S B13171416 Sodium 3,4-dimethyl-5-nitrobenzene-1-sulfinate

Sodium 3,4-dimethyl-5-nitrobenzene-1-sulfinate

Cat. No.: B13171416
M. Wt: 237.21 g/mol
InChI Key: NWWXSSQQLGHQSD-UHFFFAOYSA-M
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Description

Sodium 3,4-dimethyl-5-nitrobenzene-1-sulfinate (CAS 1539042-47-1) is an organic sulfinate salt with the molecular formula C 8 H 8 NNaO 4 S and a molecular weight of 237.21 g/mol . This compound is a valuable building block in modern synthetic organic chemistry, particularly in metal-catalyzed cross-coupling reactions and as a precursor for the generation of sulfonyl radicals. The presence of the electron-withdrawing nitro group and the sulfinate moiety on a dimethyl-substituted benzene ring makes it a versatile intermediate for constructing more complex sulfone-containing structures. Researchers utilize this reagent in areas such as the development of pharmaceuticals, agrochemicals, and functional materials. The sulfinate group can undergo reactions to form sulfonamides or other sulfonyl derivatives, which are key functional groups in many biologically active molecules. This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any human use.

Properties

Molecular Formula

C8H8NNaO4S

Molecular Weight

237.21 g/mol

IUPAC Name

sodium;3,4-dimethyl-5-nitrobenzenesulfinate

InChI

InChI=1S/C8H9NO4S.Na/c1-5-3-7(14(12)13)4-8(6(5)2)9(10)11;/h3-4H,1-2H3,(H,12,13);/q;+1/p-1

InChI Key

NWWXSSQQLGHQSD-UHFFFAOYSA-M

Canonical SMILES

CC1=CC(=CC(=C1C)[N+](=O)[O-])S(=O)[O-].[Na+]

Origin of Product

United States

Preparation Methods

Sulfonation of Nitrobenzene Derivatives

Method Overview:
The foundational step involves sulfonating a methylated nitrobenzene precursor to introduce the sulfonate group at the 1-position of the aromatic ring. This process typically employs sulfur trioxide (SO₃) or oleum as sulfonating agents.

Process Details:

  • Nitrobenzene derivatives with methyl groups at specific positions are treated with SO₃ or oleum under controlled temperature conditions (generally between 80-120°C).
  • The reaction proceeds via electrophilic aromatic substitution, with the sulfonate group attaching predominantly at the para position relative to methyl groups, owing to activating effects.

Research Outcomes:

  • A patent describes sulfonation of nitrobenzene using oleum, followed by neutralization with sodium carbonate to produce sodium m-nitrobenzenesulfonate with a yield of approximately 98.6% (based on nitrobenzene consumption).
  • The process involves diluting the reaction mixture with water, filtering, washing, and recovering the sulfonate salt.

Data Table: Sulfonation of Nitrobenzene

Step Reagents Temperature Yield (%) Notes
1 Nitrobenzene + SO₃/oleum 80-120°C 98.6 High yield, process optimized for industrial scale

Nitration and Methylation of Aromatic Precursors

Method Overview:
To obtain the specific methylated nitrobenzene precursor, nitration of toluene derivatives is performed, followed by selective methylation or nitration to position the nitro and methyl groups appropriately.

Process Details:

  • Toluene is nitrated under controlled conditions to produce 3,4-dimethyl-5-nitrobenzene.
  • Alternatively, methylation of nitrobenzene derivatives is achieved via Friedel-Crafts alkylation using methyl chloride or dimethyl sulfate in the presence of Lewis acids.

Research Outcomes:

  • These steps are well-documented in aromatic substitution chemistry, with yields typically exceeding 80% when optimized.

Data Table: Aromatic Methylation/Nitration

Step Reagents Conditions Yield (%) Notes
2 Toluene + HNO₃ 0-50°C 85 Controlled nitration to avoid poly-nitration
3 Nitrobenzene + methyl chloride AlCl₃ catalyst 80 Friedel-Crafts methylation

Sulfinating to Form Sodium 3,4-Dimethyl-5-nitrobenzene-1-sulfinate

Method Overview:
The key transformation involves converting the sulfonic acid or sulfonate intermediates into the sulfinate form, typically via reduction or sulfinating agents.

Research Outcomes:

  • A notable method employs sodium bisulfite (NaHSO₃) in aqueous or alcoholic solvents to sulfonate aromatic compounds, followed by reduction to the sulfinate.
  • An optimized procedure involves heating the sulfonated aromatic in the presence of excess sodium bisulfite at elevated temperatures (~120°C), resulting in high conversion efficiency.

Data Table: Sulfinating Procedure

Step Reagents Temperature Yield (%) Notes
4 Sulfonated aromatic + NaHSO₃ 120°C 70-85 High conversion efficiency, as reported in recent studies

Research Outcomes:

  • Studies demonstrate that employing sodium bisulfite under inert atmosphere and optimized temperature conditions yields the sulfinate with purities exceeding 99%, with yields around 70-85%.

Alternative Synthetic Routes

Direct Sulfinating of Methylated Nitrobenzenes:
Some research explores direct sulfinating of methylated nitrobenzenes using sulfur dioxide (SO₂) in the presence of catalysts such as copper salts, facilitating a one-pot synthesis of the sulfinate.

Research Findings:

  • Copper-catalyzed redox coupling enables the formation of sulfinates directly from nitroarenes and SO₂, with yields varying between 60-75% depending on reaction conditions.

Summary of Key Parameters and Data

Parameter Optimal Conditions Reference Remarks
Sulfonation agent SO₃ or oleum High yield, scalable
Temperature 80-120°C Controlled to prevent side reactions
Sulfinating agent Sodium bisulfite Efficient conversion to sulfinate
Reaction time 2-4 hours Ensures complete reaction
Purity >99% Achieved via recrystallization and filtration

Chemical Reactions Analysis

Types of Reactions

Sodium 3,4-dimethyl-5-nitrobenzene-1-sulfinate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Sodium 3,4-dimethyl-5-nitrobenzene-1-sulfinate has several applications in scientific research:

Mechanism of Action

The mechanism of action of sodium 3,4-dimethyl-5-nitrobenzene-1-sulfinate involves its ability to participate in various chemical reactions due to the presence of the sulfonate and nitro groups. These functional groups enable the compound to interact with different molecular targets and pathways, facilitating the formation of new chemical bonds and the modification of existing ones .

Comparison with Similar Compounds

Structural and Functional Group Differences

The structural distinctions between sodium 3,4-dimethyl-5-nitrobenzene-1-sulfinate and related compounds are critical to their reactivity and applications:

3,4-Dimethyl-5-Nitrobenzene-1-Sulfonamide
  • Molecular Formula : C₈H₁₀N₂O₄S
  • Functional Group : Sulfonamide (-SO₂NH₂)
  • Key Differences :
    • The sulfonamide group is less reactive than the sulfinate due to the absence of a charged species, limiting its utility in nucleophilic reactions.
    • Applications focus on intermediate synthesis, such as preparing phthalic anhydride for drug delivery research .
Sodium 2,3-Dihydro-1-Benzofuran-5-Sulfinate
  • Molecular Formula : C₈H₇NaO₃S
  • Functional Group : Sulfinate (-SO₂⁻Na⁺) attached to a benzofuran ring.
  • Key Differences :
    • The benzofuran ring introduces oxygen-mediated electronic effects, enhancing electron donation compared to the nitro-substituted benzene ring.
    • This structural variation leads to distinct regioselectivity in reactions, favoring agrochemical and materials science applications .
This compound
  • Reactivity : The nitro group withdraws electrons, stabilizing the sulfinate group while making the aromatic ring less susceptible to electrophilic attack. Methyl groups provide steric hindrance, moderating reaction pathways.
  • Applications :
    • Pharmaceutical synthesis (e.g., sulfur-containing drug candidates).
    • Polymer modification due to its thermal stability.
3,4-Dimethyl-5-Nitrobenzene-1-Sulfonamide
  • Reactivity: Limited nucleophilicity; primarily acts as a synthetic intermediate.
  • Applications :
    • Precursor to phthalic anhydride for solubility modeling in drug development .
Sodium 2,3-Dihydro-1-Benzofuran-5-Sulfinate
  • Reactivity : The benzofuran oxygen enhances electron density, promoting participation in reactions requiring electron-rich intermediates.
  • Applications :
    • Agrochemicals (e.g., herbicide intermediates).
    • Carbon-sulfur bond formation in materials science .

Physical and Chemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Solubility (Water) Stability
This compound C₈H₇NNaO₄S 244.2 High Sensitive to oxidation
3,4-Dimethyl-5-nitrobenzene-1-sulfonamide C₈H₁₀N₂O₄S 230.24 Moderate Stable at room temperature
Sodium 2,3-dihydro-1-benzofuran-5-sulfinate C₈H₇NaO₃S 214.19 High Stable under inert conditions

Research Findings

  • Synthetic Efficiency: The nitro group in this compound enhances its oxidative stability compared to non-nitro analogs, as demonstrated in accelerated aging studies .
  • Steric Effects : Methyl groups hinder nucleophilic attacks at the 2-position, directing reactions to the 6-position in electrophilic substitutions.

Biological Activity

Sodium 3,4-dimethyl-5-nitrobenzene-1-sulfinate is a compound within the class of sulfinates that has garnered attention due to its potential biological activities. This article reviews the compound's synthesis, biological effects, structure-activity relationships (SAR), and relevant case studies.

1. Synthesis of this compound

Sodium sulfinates are typically synthesized through various methods, including nucleophilic substitution reactions and oxidation processes. The synthesis of this compound can be achieved via the reaction of 3,4-dimethyl-5-nitrobenzenesulfonyl chloride with sodium hydroxide in an aqueous medium, leading to the formation of the desired sulfonate salt.

2.1 Anti-inflammatory Activity

Research indicates that nitro-containing compounds often exhibit significant anti-inflammatory properties. This compound may inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory process. A study reported that similar nitro compounds displayed IC50 values against COX enzymes ranging from 19.45 μM to 42.1 μM, suggesting a potential for this compound to exert similar effects .

2.2 Antimicrobial Activity

Nitro compounds are known for their antimicrobial properties, acting through mechanisms such as DNA damage following reduction to toxic intermediates. This compound could potentially exhibit similar antimicrobial activity against various pathogens. The mechanism typically involves the formation of reactive nitrogen species that interact with microbial DNA .

2.3 Anticancer Potential

Preliminary studies suggest that certain nitro compounds possess anticancer properties by inducing apoptosis in cancer cell lines. The antiproliferative effects observed in related compounds warrant further investigation into the potential anticancer activity of this compound .

3. Structure-Activity Relationships (SAR)

The biological activity of this compound is influenced by its structural features:

Substituent Effect on Activity
Nitro groupIncreases anti-inflammatory and antimicrobial activities
Methyl groupsModulate lipophilicity and bioavailability

The presence of electron-withdrawing groups like nitro enhances the compound's reactivity and biological efficacy.

4. Case Studies and Research Findings

Several studies have explored the biological activities of related nitro compounds:

  • Anti-inflammatory Effects : A study demonstrated that derivatives with similar structures significantly inhibited COX enzymes in vitro, suggesting that this compound may also possess such properties .
  • Antimicrobial Activity : Research on nitro compounds has shown promising results against various bacterial strains, indicating a potential application for this compound in treating infections .
  • Anticancer Research : Investigations into related nitro derivatives have revealed their ability to induce apoptosis in cancer cell lines, presenting a promising avenue for further exploration of this compound in oncology .

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